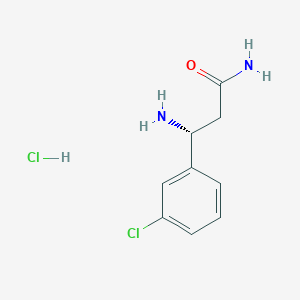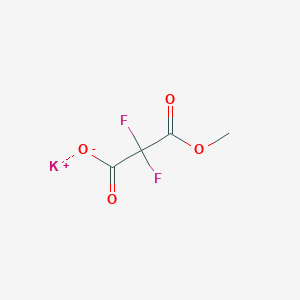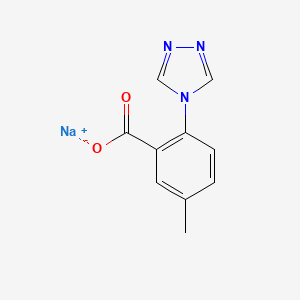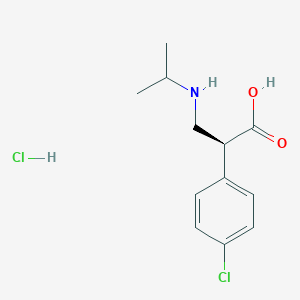
3-((Benzylamino)methyl)cyclobutanol hydrochloride
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-((Benzylamino)methyl)cyclobutanol hydrochloride are not explicitly mentioned in the search results . For a complete analysis, more specific information such as melting point, boiling point, density, molecular formula, and molecular weight would be needed.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Enantioselective Synthesis : A notable application of related compounds is in the field of organocatalytic enantioselective synthesis. For example, α-(benzylamino)cyclobutanones have been synthesized using a tandem condensation/intramolecular rearrangement/proton transfer reaction, starting from racemic α-hydroxycyclobutanone and benzylamines, resulting in moderate to high enantioselectivities (Melis et al., 2015).
Cyclobutene Derivatives : The synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates, which are derivatives of 2-aminocyclobutene-1-carboxylic acid, showcases the versatility of similar compounds in chemical syntheses. These compounds have been further converted into N-Boc-protected derivatives and then into various dipeptides (Meijere et al., 2010).
Transformation into Other Chemical Structures : Compounds like methyl 2-benzoylamino-3-oxobutanoate demonstrate the ability of related chemical structures to transform into a range of derivatives, including diaminomethylidene derivatives of tetronic acid and oxazolone derivatives (Prezent & Dorokhov, 2012).
Chemical Synthesis and Characterization
Characterization of Novel Derivatives : The synthesis and characterization of novel pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, from compounds like (E)-ethyl 2-benzylidene-3-oxobutanoate illustrate the potential for creating and studying new chemical entities (Naveen et al., 2021).
Application in Synthesizing Chiral Intermediates : An example of its use in synthesizing important chiral intermediates is the creation of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, synthesized from L-aspartic acid (Zhang Xingxian, 2012).
Advanced Organic Chemistry Research
Small-Ring Compounds Research : Research in small-ring compounds, such as the synthesis and reactions of 3-phenyl-2-cyclobutenone and related compounds, demonstrates the broad scope of applications in advanced organic chemistry (Manatt et al., 1964).
Photodimerisation Studies : Investigations into the photodimerisation of crystalline compounds, like methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, offer insights into chemical reactions under specific conditions, which can be crucial for understanding reaction mechanisms in organic chemistry (Begley et al., 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(benzylamino)methyl]cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-6-11(7-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDMEXTIAYCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


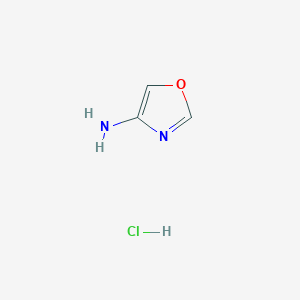
![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate](/img/structure/B1406741.png)
![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)
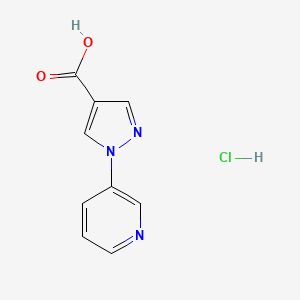
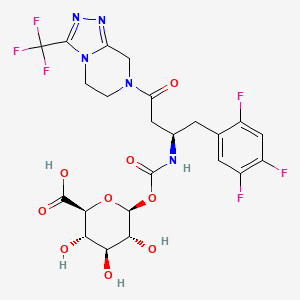
![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)
